

Application Notes and Protocols for the Preparation of Entrectinib-d8 Stock Solutions

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Compound of Interest

Compound Name: *Entrectinib-d8*

Cat. No.: *B15135475*

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Introduction

Entrectinib-d8 is the deuterated form of Entrectinib, a potent and selective inhibitor of TrkA/B/C, ROS1, and ALK tyrosine kinases. Deuterated standards are critical internal standards for quantitative bioanalysis using mass spectrometry, offering similar physicochemical properties to the analyte with a distinct mass difference. Accurate and reproducible experimental results rely on the correct preparation and handling of these standards. These application notes provide detailed protocols for the preparation of **Entrectinib-d8** stock solutions, emphasizing best practices for handling deuterated compounds to ensure their integrity and stability.

Compound Information and Solubility Data

Proper solvent selection is crucial for the preparation of accurate and stable stock solutions. The solubility of **Entrectinib-d8** is expected to be very similar to that of its non-deuterated counterpart. The following table summarizes the solubility of Entrectinib in various common laboratory solvents.

Solvent	Solubility (approx.)	Molar Concentration (at max solubility)	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL[1]	175.84 mM[1]	Ultrasonic treatment may be required to fully dissolve the compound[1].
Dimethylformamide (DMF)	30 mg/mL[2]	52.75 mM	
Ethanol	1 mg/mL[2]	1.76 mM	

Note: Due to the hygroscopic nature of DMSO, it is crucial to use anhydrous or fresh, high-purity solvent to prevent the introduction of moisture, which can lead to hydrogen-deuterium (H-D) exchange and compromise the isotopic purity of the standard.

Storage and Stability

The stability of **Entrectinib-d8**, both in solid form and in solution, is critical for its effective use as an internal standard. Adherence to recommended storage conditions will preserve the chemical and isotopic integrity of the compound.

Form	Storage Temperature	Duration
Solid Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months
-20°C	1 month	

Key Considerations for Handling Deuterated Compounds:

- **Moisture Sensitivity:** Deuterated compounds are susceptible to H-D exchange with atmospheric moisture. It is imperative to handle them in a dry environment, such as under an inert gas (e.g., argon or nitrogen).

- **Light Sensitivity:** Protect the compound from light by using amber vials or by wrapping containers in aluminum foil.
- **Temperature:** Store at the recommended low temperatures to minimize degradation.

Experimental Protocol: Preparation of a 10 mM Entrectinib-d8 Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of **Entrectinib-d8** in DMSO.

Materials:

- **Entrectinib-d8** solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Class A volumetric flask
- Inert gas source (Argon or Nitrogen) with tubing
- Sterile, amber glass vials with screw caps
- Pipettes and sterile, filter pipette tips
- Vortex mixer
- Ultrasonic bath

Procedure:

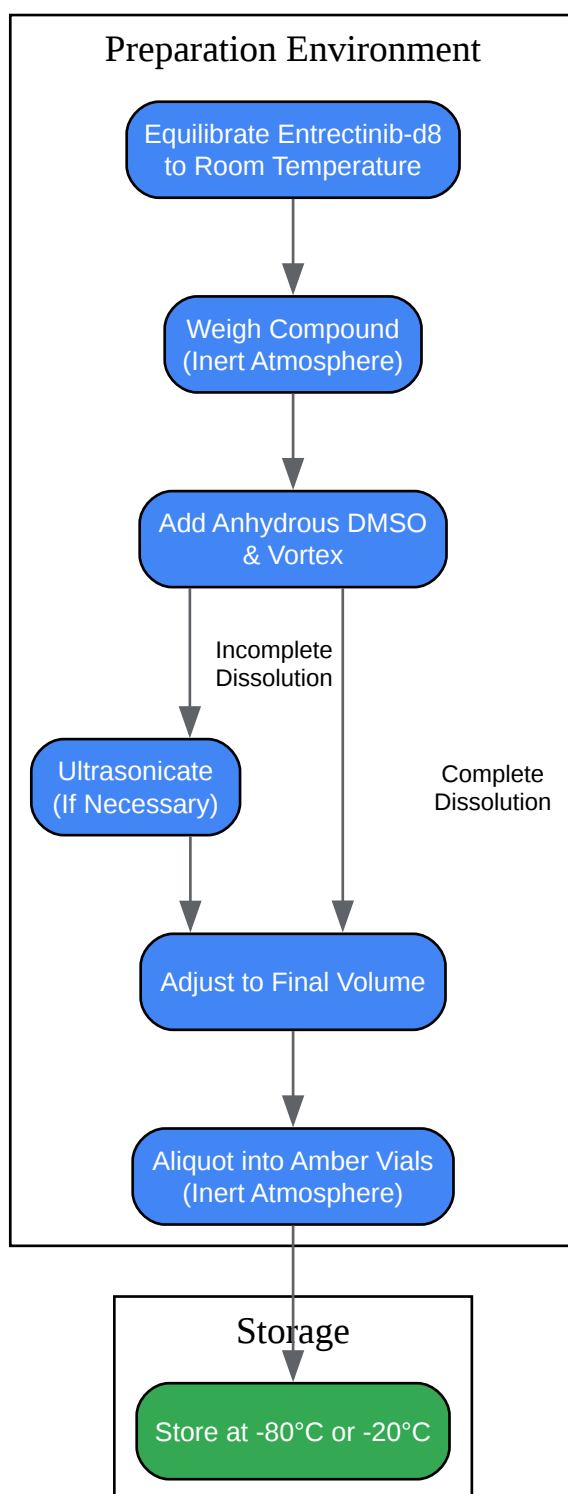
- **Equilibration:** Before opening, allow the vial of **Entrectinib-d8** solid powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold compound.

- Inert Atmosphere: Conduct all subsequent steps in a controlled environment with a dry, inert atmosphere. This can be achieved in a glove box or by gently purging the weighing vessel, volumetric flask, and vials with a stream of argon or nitrogen gas.
- Weighing: Carefully weigh the desired amount of **Entrectinib-d8** powder using a calibrated analytical balance. For a 1 mL of 10 mM stock solution, you will need 5.687 mg of **Entrectinib-d8** (Molecular Weight: 568.69 g/mol).
- Dissolution:
 - Transfer the weighed **Entrectinib-d8** powder to a clean, dry Class A volumetric flask.
 - Add a portion of the anhydrous DMSO to the flask, ensuring not to exceed the final desired volume.
 - Vortex the solution for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes.
- Final Volume Adjustment: Once the solid is completely dissolved, carefully add anhydrous DMSO to the volumetric flask to reach the final desired volume.
- Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
- Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and exposure to moisture.
 - Purge the headspace of each vial with inert gas before sealing.
 - Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the **Entrectinib-d8** stock solution.



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Caption: Workflow for **Entrectinib-d8** Stock Solution Preparation.

This structured protocol and the accompanying information will aid researchers in preparing high-quality **Entrectinib-d8** stock solutions, thereby contributing to the accuracy and reliability of their experimental data.

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